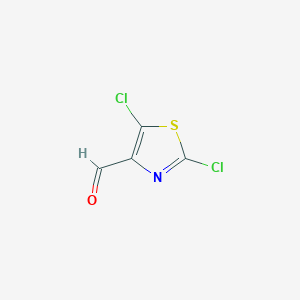

2,5-Dichlorothiazole-4-carbaldehyde

描述

属性

分子式 |

C4HCl2NOS |

|---|---|

分子量 |

182.03 g/mol |

IUPAC 名称 |

2,5-dichloro-1,3-thiazole-4-carbaldehyde |

InChI |

InChI=1S/C4HCl2NOS/c5-3-2(1-8)7-4(6)9-3/h1H |

InChI 键 |

YIVYXRSWXPJLOH-UHFFFAOYSA-N |

规范 SMILES |

C(=O)C1=C(SC(=N1)Cl)Cl |

产品来源 |

United States |

Advanced Synthetic Methodologies for Dichlorothiazole Carbaldehydes

Targeted Synthesis of Dichlorothiazole Carbaldehyde Scaffolds

The construction of the 2,5-dichlorothiazole-4-carbaldehyde framework is efficiently achieved through a one-pot reaction that combines chlorination and formylation of a suitable heterocyclic precursor. The Vilsmeier-Haack reaction is a paramount strategy for this transformation, allowing for the direct introduction of a formyl group onto an electron-rich ring system.

Vilsmeier-Haack Formylation Strategies for Thiazolidinedione Derivatives

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.orgwikipedia.org The reaction employs a substituted amide, most commonly N,N-dimethylformamide (DMF), and a phosphorus oxychloride (POCl₃) reagent. wikipedia.org These react in situ to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent. wikipedia.org

In the context of synthesizing dichlorothiazole carbaldehydes, a thiazolidinedione or a related derivative like thiazolinethione serves as the starting scaffold. researchgate.netnih.gov The mechanism proceeds via the electrophilic attack of the Vilsmeier reagent on the electron-rich thiazole (B1198619) precursor ring. The phosphorus oxychloride not only facilitates the formation of the Vilsmeier reagent but also serves as the chlorinating agent, converting the hydroxyl or thiol groups on the thiazolidine (B150603) ring into chlorides to form the stable aromatic dichlorothiazole system. The initial product is an iminium ion, which is subsequently hydrolyzed during aqueous workup to yield the final aldehyde. wikipedia.org

Studies on related thiazolinethiones have shown that this formylation is an effective electrophilic substitution. For instance, the formylation of Δ-4-thiazolinethione derivatives using Vilsmeier-Haack conditions has been demonstrated to successfully produce the corresponding carbaldehydes. researchgate.net This approach simultaneously installs both the chloro and formyl groups required, transforming the thiazolidinedione precursor into the target this compound scaffold in a single, efficient process.

Optimization of Reaction Conditions: Temperature, Stoichiometry, and Solvent Effects

The success and efficiency of the Vilsmeier-Haack formylation are highly dependent on the careful optimization of reaction parameters, including temperature, reagent stoichiometry, and the choice of solvent. Research into the formylation of various heterocyclic systems provides insight into how these factors can be manipulated to maximize the yield of the desired product. researchgate.netresearchgate.net

Temperature: The reaction temperature is a critical variable. Formylation reactions are often initiated at low temperatures (e.g., 0 °C) during the addition of reagents to control the initial exothermic reaction, and then heated to higher temperatures (e.g., 80-100 °C) for a period of several hours to drive the reaction to completion. researchgate.netresearchgate.net

Stoichiometry: The molar ratio of the substrate to the Vilsmeier reagent (DMF/POCl₃) is crucial. An excess of the reagent may be required to ensure complete conversion of the starting material. However, the stoichiometry must be carefully controlled, as it can influence the regioselectivity of the reaction and lead to the formation of multiple products. researchgate.net

Solvent: The choice of solvent can significantly impact reaction time and yield. Common solvents for the Vilsmeier-Haack reaction include 1,2-dichloroethane (B1671644) (DCE), N,N-dimethylformamide (DMF) itself, and aromatic hydrocarbons like benzene (B151609) or o-xylene. researchgate.netresearchgate.net Studies on the formylation of pyrimidine-4,6-diols showed that using DMF as the solvent resulted in a higher yield and shorter reaction time compared to benzene or 1,2-dichloroethane. researchgate.net

The following table summarizes findings from a study on the formylation of a thiazolinethione derivative, illustrating the impact of reaction conditions on product distribution. researchgate.net

| Entry | Solvent | Equivalents of Reagent (POCl₃/DMF) | Temperature (°C) | Time (h) | Product(s) and Yield(s) |

|---|---|---|---|---|---|

| 1 | 1,2-Dichloroethane | 1 | 80 | 3 | Aldehyde 3a (70%) |

| 2 | 1,2-Dichloroethane | 1 | 80 | 18 | Mixture of Aldehydes 3a (60%) and 3c (15%) |

| 3 | DMF | 15.5 | 80 | 18 | Aldehyde 3c (75%) |

Precursor Chemistry in Dichlorothiazole Carbaldehyde Synthesis

The synthesis of the this compound scaffold begins with the construction of a suitable precursor, namely the 2,4-thiazolidinedione (B21345) ring system. nih.gov This heterocyclic core is a widely used motif in medicinal chemistry and serves as a versatile starting point for further functionalization. nih.gov

The most common and straightforward method for synthesizing the 1,3-thiazolidine-2,4-dione core involves the condensation reaction between thiourea (B124793) and an α-halo acid, typically chloroacetic acid. nih.gov The synthesis is often performed in water, where the reagents are heated for an extended period. nih.gov The proposed mechanism involves an initial S_N2 attack by the sulfur atom of thiourea on the α-carbon of chloroacetic acid. This is followed by an intramolecular cyclization via nucleophilic attack of the amine nitrogen onto the carboxylic carbon, which results in the formation of the stable five-membered thiazolidinedione ring. nih.gov This robust method provides the foundational structure that can then be subjected to Vilsmeier-Haack conditions for conversion into the target dichlorothiazole carbaldehyde.

Stereoselective and Regioselective Synthetic Approaches

While stereoselectivity is not a primary concern for the synthesis of the planar, achiral this compound itself, regioselectivity is a critical aspect, particularly during the Vilsmeier-Haack formylation step.

Regioselectivity: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and the position of the incoming formyl group is dictated by the electronic properties of the heterocyclic ring. researchgate.net The regiochemical outcome can be controlled by the reaction conditions. For example, in the formylation of a Δ-4-thiazolinethione, varying the solvent and reaction time led to the formation of different regioisomers, with formylation occurring at different positions on the ring. researchgate.net This demonstrates that a deep understanding of the substrate's reactivity and careful control over reaction parameters are essential to selectively synthesize the desired 4-carbaldehyde isomer. The directing influence of the substituents on the thiazole ring governs the site of electrophilic attack, and conditions must be optimized to favor formylation at the C-4 position.

Stereoselectivity: The principles of stereoselective synthesis would become relevant if chiral substituents were present on the starting materials or if the target molecule contained stereocenters. nih.govrsc.org For the synthesis of the title compound, which is achiral, stereocontrol is not a factor. However, related synthetic strategies for other functionalized thiazoles have demonstrated chemo- and stereoselective outcomes, for instance, in reactions involving precursors with existing stereocenters or in cyclization reactions that create new chiral centers. nih.gov

Elucidation of Reactivity and Mechanistic Pathways of Dichlorothiazole Carbaldehydes

Reactivity of the Aldehyde Functional Group in Dichlorothiazole Carbaldehyde

The aldehyde functional group in 2,5-dichlorothiazole-4-carbaldehyde is a key site for a variety of chemical transformations, including nucleophilic addition, reduction, and oxidation. The electrophilicity of the carbonyl carbon is modulated by the electron-withdrawing dichlorothiazole ring, influencing its reactivity towards different reagents.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde is susceptible to attack by nucleophiles, leading to the formation of a tetrahedral intermediate which can then be protonated or undergo further reaction.

The reaction of this compound with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as pyridine (B92270) or sodium acetate, is expected to yield the corresponding this compound oxime. This reaction proceeds through the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon, followed by dehydration. organic-chemistry.org

The resulting oxime can be a valuable intermediate for the synthesis of the corresponding nitrile, 2,5-dichlorothiazole-4-carbonitrile. Dehydration of the aldoxime is a common method for nitrile synthesis and can be achieved using a variety of reagents, such as thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or phosphoryl chloride (POCl₃). chemistrysteps.comlibretexts.org These reagents facilitate the elimination of a water molecule from the oxime. chemistrysteps.comlibretexts.org

Table 1: Synthesis of Nitriles from Aldehydes via Oxime Formation

| Aldehyde Precursor | Reagents and Conditions for Oxime Formation | Reagents and Conditions for Nitrile Formation | Product |

| General Aromatic Aldehyde | Hydroxylamine hydrochloride, Pyridine, Ethanol, Reflux | SOCl₂, Heat | Aromatic Nitrile |

| General Heterocyclic Aldehyde | Hydroxylamine hydrochloride, Sodium Acetate, Acetic Acid | P₂O₅, Heat | Heterocyclic Nitrile |

Note: Specific experimental data for this compound was not available in the searched literature. The table provides generalized conditions based on established organic chemistry principles.

The aldehyde group of this compound can be readily reduced to a primary alcohol, (2,5-dichlorothiazol-4-yl)methanol. A common and mild reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comcommonorganicchemistry.comyoutube.com The reaction typically proceeds by the nucleophilic addition of a hydride ion (H⁻) from NaBH₄ to the carbonyl carbon, followed by protonation of the resulting alkoxide. masterorganicchemistry.comlibretexts.org This method is selective for aldehydes and ketones and generally does not affect other functional groups like esters or the chloro substituents on the thiazole (B1198619) ring under standard conditions. commonorganicchemistry.comresearchgate.net

Table 2: Reduction of Aldehydes to Primary Alcohols

| Aldehyde | Reducing Agent | Solvent | Product |

| General Aromatic Aldehyde | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | Aromatic Primary Alcohol |

| General Heterocyclic Aldehyde | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | Heterocyclic Primary Alcohol |

Note: Specific experimental data for this compound was not available in the searched literature. The table provides generalized conditions based on established organic chemistry principles.

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. wikipedia.orgorientjchem.org For this compound, this reaction provides a route to synthesize α,β-unsaturated compounds. Active methylene compounds that can be employed include malononitrile (B47326), ethyl cyanoacetate, and diethyl malonate. wikipedia.orgsciensage.info The reaction is typically catalyzed by a weak base like piperidine (B6355638) or pyridine. wikipedia.org The mechanism involves the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the condensed product. orientjchem.org

Table 3: Knoevenagel Condensation of Aldehydes

| Aldehyde | Active Methylene Compound | Catalyst | Product |

| Benzaldehyde (B42025) | Malononitrile | Piperidine | 2-Benzylidenemalononitrile |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine | 5-(2-Methoxybenzylidene)thiobarbituric acid |

Note: Specific experimental examples for this compound were not found in the searched literature. The table illustrates the general reaction.

Oxidative Transformations to Carboxylic Acids

The aldehyde functional group of this compound can be oxidized to the corresponding carboxylic acid, 2,5-dichlorothiazole-4-carboxylic acid. sigmaaldrich.com Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are commonly used for this transformation. The oxidation of aldehydes is generally a facile process due to the presence of the hydrogen atom on the carbonyl group. libretexts.org

Reactivity of Halogen Substituents on the Dichlorothiazole Ring

The chlorine atoms at the C2 and C5 positions of the thiazole ring are susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the thiazole ring, further enhanced by the aldehyde group, activates the ring towards nucleophilic attack. nih.gov The positions of the chlorine atoms relative to the ring heteroatoms and the electron-withdrawing aldehyde group will influence their relative reactivity. Generally, positions ortho or para to strongly electron-withdrawing groups are more activated towards nucleophilic substitution. nih.govyoutube.com Therefore, it is expected that both chlorine atoms can be substituted by various nucleophiles, such as amines, alkoxides, and thiolates, although the specific conditions required may vary. The relative reactivity of the C2 and C5 positions would depend on the specific nucleophile and reaction conditions. clockss.org

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) Pathways

Electrophilic Aromatic Substitution on the Dichlorothiazole Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds. fiveable.me However, the thiazole ring in this compound is significantly deactivated towards electrophilic attack. ias.ac.in

Influence of Deactivating Groups (Aldehyde and Halogens) on Ring Reactivity

The aldehyde group and the two chlorine atoms are all electron-withdrawing groups, which strongly deactivate the thiazole ring towards electrophilic substitution. masterorganicchemistry.com

Aldehyde Group: The carbonyl group of the aldehyde is a powerful deactivating group due to both its inductive effect and its resonance effect, which withdraw electron density from the aromatic ring. masterorganicchemistry.com

Halogens: Halogens are also deactivating due to their strong inductive electron-withdrawing effect, which outweighs their weaker resonance electron-donating effect. masterorganicchemistry.com

The cumulative effect of these three deactivating groups makes electrophilic aromatic substitution on this compound very difficult to achieve under standard conditions. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, which are common for many aromatic compounds, would require harsh conditions and are likely to be low-yielding or unsuccessful. byjus.commasterorganicchemistry.comlibretexts.org The deactivation of the thiazole nucleus is a consequence of the reduced electron density in the ring, making it less attractive to electrophiles. ias.ac.in

Positional Selectivity in Electrophilic Attack

The reactivity of the thiazole ring is significantly influenced by the nature and position of its substituents. In the case of this compound, the presence of two electron-withdrawing chlorine atoms and a carbaldehyde group deactivates the ring towards electrophilic attack. However, any potential electrophilic substitution is expected to occur at a specific position due to the directing effects of these substituents.

The nitrogen atom at position 3 is the most basic center and is prone to protonation or alkylation. The electron density of the carbon atoms in the thiazole ring is influenced by the opposing effects of the sulfur atom (electron-donating resonance effect) and the nitrogen atom and the chloro- and carbaldehyde substituents (electron-withdrawing inductive and resonance effects).

To illustrate the relative reactivity of the different positions in a dichlorothiazole carbaldehyde system towards a hypothetical electrophile (E+), a qualitative assessment can be made:

| Position | Substituent | Expected Effect on Electrophilic Attack | Predicted Reactivity |

| C2 | Chlorine | Strong deactivation (-I, +M) | Very Low |

| C4 | Carbaldehyde | Strong deactivation (-I, -M) | Low |

| C5 | Chlorine | Strong deactivation (-I, +M) | Very Low |

This table indicates that all positions are deactivated. However, in forced conditions, the least unfavorable position for an electrophile to attack would need to be determined through computational studies or experimental evidence, which is currently lacking for this specific molecule.

Comparative Reactivity Analysis of Dichlorothiazole Carbaldehydes with Related Heteroaromatic Aldehydes

A comparative analysis of the reactivity of this compound with other heteroaromatic aldehydes, such as pyridine-2-carbaldehyde and thiophene-2-carbaldehyde, highlights the significant influence of the heterocyclic ring and its substituents on the aldehyde's reactivity.

The aldehyde group's reactivity is primarily dictated by the electrophilicity of the carbonyl carbon. This, in turn, is modulated by the electronic effects of the heterocyclic ring it is attached to.

Pyridine-2-carbaldehyde: The pyridine ring is electron-withdrawing, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to benzaldehyde. However, the nitrogen atom can also be protonated under acidic conditions, which would further enhance the aldehyde's reactivity.

Thiophene-2-carbaldehyde: The thiophene (B33073) ring is generally considered electron-rich compared to benzene (B151609) and can donate electron density to the aldehyde group, thus slightly decreasing its electrophilicity relative to benzaldehyde. Thiophene-2-carbaldehyde is known to be a versatile precursor for many drugs. wikipedia.org

This compound: The thiazole ring itself is electron-deficient due to the nitrogen atom. The presence of two additional strongly electron-withdrawing chlorine atoms and the aldehyde group itself makes the thiazole ring in this compound extremely electron-poor. This electronic deficiency significantly enhances the electrophilicity of the carbonyl carbon, making it highly reactive towards nucleophiles.

A qualitative comparison of the reactivity of the aldehyde group in these three heteroaromatic aldehydes is presented below:

| Compound | Heterocyclic Ring | Electronic Nature of the Ring | Predicted Reactivity of Aldehyde Group |

| This compound | 2,5-Dichlorothiazole (B2480131) | Extremely Electron-Deficient | High |

| Pyridine-2-carbaldehyde | Pyridine | Electron-Deficient | Moderate to High |

| Thiophene-2-carbaldehyde | Thiophene | Electron-Rich (relative to pyridine) | Moderate |

This table illustrates that this compound is expected to be the most reactive among the three towards nucleophilic addition reactions at the aldehyde group. The strong inductive and resonance electron-withdrawing effects of the two chlorine atoms and the thiazole ring itself create a highly electron-deficient carbonyl carbon.

Dichlorothiazole Carbaldehydes As Building Blocks in Complex Molecule Synthesis

Construction of Fused and Bridged Heterocyclic Systems

The strategic use of 2,5-dichlorothiazole-4-carbaldehyde allows for the efficient construction of various fused heterocyclic systems, which are scaffolds of high interest in medicinal chemistry and materials science.

Synthesis of Thieno[2,3-d]thiazoles and Analogues

Thieno[2,3-d]thiazoles are a class of fused heterocycles with notable biological activities. A primary route to these structures from this compound involves the Gewald reaction. wikipedia.org This reaction typically involves the condensation of an aldehyde or ketone with an α-cyanoester and elemental sulfur in the presence of a base. wikipedia.org

In this context, the 4-chloro substituent on the thiazole (B1198619) ring is first displaced by a suitable sulfur nucleophile, such as ethyl thioglycolate. The resulting intermediate, possessing an active methylene (B1212753) group, can then undergo intramolecular cyclization and dehydration to form the thiophene (B33073) ring fused to the thiazole core.

A key synthetic sequence is outlined below:

Initial Condensation: this compound is reacted with a compound containing an active methylene group, such as malononitrile (B47326) or ethyl cyanoacetate, via a Knoevenagel condensation.

Gewald Reaction: The resulting α,β-unsaturated nitrile intermediate is then treated with elemental sulfur and a morpholine (B109124) catalyst. This step facilitates the formation of the fused thiophene ring, yielding a 2-aminothieno[2,3-d]thiazole derivative. umich.edu

This methodology provides a direct pathway to functionalized thieno[2,3-d]thiazole (B11776972) systems, which are valuable precursors for further chemical elaboration.

Table 1: Key Reactions in Thieno[2,3-d]thiazole Synthesis

| Step | Reaction Type | Reactants | Product |

|---|---|---|---|

| 1 | Knoevenagel Condensation | This compound, Active Methylene Nitrile | α,β-Unsaturated Nitrile |

Formation of Pyrrolo[2,3-d]thiazoles, Pyrazolo[3,4-d]thiazoles, and Isoxazolo[3,4-d]thiazoles

A versatile strategy for synthesizing a range of fused nitrogen-containing heterocycles from this compound involves the use of an azide (B81097) intermediate. The process begins with the nucleophilic displacement of the chlorine atom at the 4-position of the thiazole ring by an azide ion. This reaction is typically performed on a derivative where the chlorine at the 2-position has been removed to prevent side reactions.

The resulting 4-azidothiazole-5-carbaldehyde is a key intermediate for several cyclization pathways:

Pyrrolo[2,3-d]thiazoles: The azide can be converted into various alkene derivatives through standard reactions with the aldehyde group. Upon heating, the azide undergoes thermal decomposition to a nitrene, which then participates in an intramolecular cycloaddition with the adjacent alkene to form the pyrrole (B145914) ring fused to the thiazole. nih.gov

Pyrazolo[3,4-d]thiazoles: The aldehyde group of the 4-azidothiazole intermediate can be converted into a Schiff base. Subsequent heating leads to nitrene formation and intramolecular cyclization to yield the pyrazolo[3,4-d]thiazole core.

Isoxazolo[3,4-d]thiazoles: Simple heating of the 4-azidothiazole-5-carbaldehyde intermediate in a high-boiling solvent like bromobenzene (B47551) can lead to the formation of the isoxazolo[3,4-d]thiazole system, although these compounds are often found to be unstable.

Assembly of Pyrimidine-Thiazole Hybrids

Pyrimidine-thiazole hybrids are compounds of significant interest due to their wide range of biological activities, including analgesic and anti-inflammatory properties. The Biginelli reaction offers a classical and efficient multicomponent approach to synthesize dihydropyrimidine (B8664642) scaffolds. nih.govmdpi.com

In a potential synthetic route, this compound can serve as the aldehyde component in a Biginelli-type condensation. The reaction would involve the acid-catalyzed cyclocondensation of the thiazole aldehyde, a β-dicarbonyl compound (e.g., ethyl acetoacetate), and a urea (B33335) or thiourea (B124793) derivative. biomedres.usmdpi.com This one-pot synthesis would directly assemble a dihydropyrimidine ring attached to the dichlorothiazole moiety, creating a complex hybrid molecule. The resulting structure could be further modified, for example, through oxidation to the aromatic pyrimidine (B1678525) or through substitution reactions at the chlorine positions. beilstein-journals.org

Table 2: Proposed Biginelli Reaction for Pyrimidine-Thiazole Hybrids

| Component | Role | Example |

|---|---|---|

| 1 | Aldehyde | This compound |

| 2 | β-Dicarbonyl | Ethyl Acetoacetate |

| 3 | Urea Derivative | Thiourea |

Synthesis of Oxadiazole Derivatives Incorporating the Dichlorothiazole Moiety

The 1,3,4-oxadiazole (B1194373) ring is a privileged scaffold in medicinal chemistry. A common and effective method for its synthesis is the cyclization of N-acylhydrazones. This strategy can be readily applied to incorporate the 2,5-dichlorothiazole (B2480131) unit. journalagent.comresearchgate.net

The synthetic pathway involves two main steps:

Hydrazone Formation: this compound is condensed with a selected aroylhydrazide (e.g., benzoylhydrazide). This reaction typically proceeds under mild conditions to yield the corresponding N-aroylhydrazone of the thiazole aldehyde. ijrrr.com

Oxidative Cyclization: The resulting hydrazone is then subjected to oxidative cyclization. Various reagents can accomplish this transformation, including acetic anhydride, iodine with mercuric oxide, or iron(III) chloride. journalagent.comorganic-chemistry.org This step closes the five-membered oxadiazole ring, yielding a 2,5-disubstituted-1,3,4-oxadiazole, where one substituent is the dichlorothiazole ring and the other is derived from the aroylhydrazide. nih.gov

Generation of Pyrazole-Thiazole Architectures

Pyrazole-thiazole hybrids are another important class of heterocyclic compounds with diverse biological applications. researchgate.net Their synthesis can be achieved by constructing a pyrazole (B372694) ring onto the thiazole core, often starting with a Knoevenagel condensation. chemrj.orgnih.govresearchgate.net

A representative synthetic route is as follows:

Knoevenagel Condensation: this compound is reacted with a compound possessing an active methylene group, such as malononitrile. This creates a 2-(2,5-dichlorothiazol-4-yl)ethene-1,1-dicarbonitrile intermediate.

Cyclization with Hydrazine (B178648): This electron-deficient alkene is then treated with hydrazine hydrate (B1144303) or a substituted hydrazine. The reaction proceeds via a Michael addition of the hydrazine to the carbon-carbon double bond, followed by an intramolecular cyclization and elimination to form the pyrazole ring. nih.gov This sequence provides access to pyrazole-thiazole hybrids with various substitution patterns, depending on the chosen active methylene compound and hydrazine derivative.

Derivatization to Key Pharmacophoric Scaffolds

The heterocyclic systems synthesized from this compound are themselves considered key pharmacophoric scaffolds due to their established roles in biologically active molecules. The derivatization of this simple aldehyde into these complex fused and bridged systems represents a significant step in the generation of new chemical entities for drug discovery.

Thieno[2,3-d]thiazoles and their analogues have been investigated for their potential as anticancer agents and multi-targeting kinase inhibitors. researchgate.net

Pyrazolo[3,4-d]thiazole hybrids have shown promise as potential anti-HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Pyrimidine-Thiazole Hybrids have been designed as dual inhibitors of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH), leading to compounds with potent analgesic and anti-inflammatory activities.

Oxadiazole Derivatives are well-known for their broad spectrum of pharmacological activities, including antibacterial, antifungal, and antioxidant properties. nih.gov

Pyrazole-Thiazole Architectures are integral to many compounds developed as antimicrobial and anticancer agents. chemrj.orgnih.gov

Pyrrolo[2,3-d]thiazoles and Isoxazolo[3,4-d]thiazoles represent core structures that are frequently explored in the development of novel therapeutic agents.

The ability to synthesize these diverse and biologically relevant scaffolds from a single, readily accessible starting material underscores the importance of this compound as a fundamental building block in modern synthetic and medicinal chemistry.

Synthesis of Substituted Thiazolidinediones

A significant application of this compound is in the synthesis of substituted thiazolidinediones (TZDs). This is typically achieved through a Knoevenagel condensation reaction. researchgate.netnih.gov The Knoevenagel condensation involves the reaction of an active methylene group with a carbonyl compound, followed by dehydration to form a new carbon-carbon double bond. nih.gov

In this specific synthesis, the active methylene group is located on the C5 position of the 2,4-thiazolidinedione (B21345) ring. nih.gov The reaction is commonly carried out in the presence of a base, such as piperidine (B6355638) or baker's yeast, which acts as a catalyst. researchgate.netresearchgate.net The base facilitates the deprotonation of the active methylene group, which then acts as a nucleophile, attacking the carbonyl carbon of the this compound. Subsequent dehydration yields the 5-substituted thiazolidinedione derivative.

The general reaction scheme is as follows:

This compound + 2,4-Thiazolidinedione → 5-[(2,5-Dichlorothiazol-4-yl)methylene]-2,4-thiazolidinedione

This reaction can be catalyzed by various catalysts, including baker's yeast and Lewis acids like TiCl4. researchgate.netepa.gov The use of baker's yeast presents an environmentally friendly approach to this synthesis. researchgate.netrsc.org The geometry of the resulting 5-arylidene-2,4-thiazolidinediones is often confirmed by 1H NMR spectroscopy. researchgate.net

Thiazolidinedione derivatives are a class of compounds with significant interest in medicinal chemistry due to their diverse pharmacological activities. nih.govnih.gov

Preparation of Chalcone (B49325) Derivatives

This compound is also a key precursor in the synthesis of chalcone derivatives. Chalcones are characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. chemrevlett.com They are typically synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted benzaldehyde (B42025) and an acetophenone. chemrevlett.comwikipedia.orgwisdomlib.org

In this context, this compound acts as the aldehyde component. The reaction involves the condensation of the thiazole carbaldehyde with an appropriate ketone, often in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent. nih.govresearchgate.net

A general synthetic route is:

This compound + Substituted Ketone → Dichlorothiazole-containing Chalcone Derivative

The Claisen-Schmidt condensation is a versatile and widely used method for preparing chalcones. wisdomlib.orgnumberanalytics.com Various modifications to the reaction conditions, such as using microwave irradiation, can be employed to improve yields and reduce reaction times. numberanalytics.com The resulting chalcone derivatives incorporating the dichlorothiazole moiety are of interest for their potential biological activities. nih.gov Other synthetic methods for chalcones include Suzuki reactions, Witting reactions, and Friedel-Crafts acylations. chemrevlett.com

Applications in Materials Science and Organic Optoelectronics

While the primary applications of this compound derivatives are in medicinal chemistry, the structural motifs it helps create have relevance in materials science, particularly in the field of organic optoelectronics. researchgate.net Organic materials are gaining attention for their use in devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) due to their mechanical flexibility, ease of processing, and tunable optoelectronic properties. nih.gov

The extended π-conjugated systems present in the chalcone and substituted thiazolidinedione derivatives synthesized from this compound are fundamental to their potential use in optoelectronic applications. researchgate.net These conjugated systems can facilitate charge transport and influence the material's absorption and emission properties. mdpi.com For instance, organic compounds with donor-acceptor structures can exhibit interesting nonlinear optical (NLO) properties. researchgate.net The thiazole ring itself can act as an electron-accepting group, and when combined with suitable donor moieties, it can lead to materials with potential for applications in organic electronics.

Research in organic optoelectronics is exploring a wide range of molecular structures to optimize properties like charge carrier mobility, light absorption, and emission efficiency. nih.govmdpi.com The development of novel materials based on heterocyclic systems like thiazole is an active area of investigation. researchgate.net

Theoretical and Computational Investigations of Dichlorothiazole Carbaldehydes

Electronic Structure Calculations and Molecular Orbital Theory

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to determine the optimized geometry and various electronic parameters of dichlorothiazole carbaldehydes. researchgate.net These calculations provide a detailed picture of the electron distribution and orbital energies, which are key to predicting chemical behavior.

Frontier Molecular Orbital (FMO) Analysis and its Implications for Reactivity

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, explaining reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The energies of the HOMO and LUMO and the HOMO-LUMO energy gap (ΔE) are critical indicators of a molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov

In thiazole (B1198619) derivatives, the distribution and energies of these frontier orbitals are influenced by the nature and position of substituents. For instance, electron-donating groups tend to increase the energy of the HOMO, while electron-withdrawing groups lower the energy of the LUMO. nih.gov In the case of 2,5-Dichlorothiazole-4-carbaldehyde, the two chlorine atoms and the carbaldehyde group, all being electron-withdrawing, are expected to significantly lower the LUMO energy, making the molecule a good electrophile.

While specific calculated values for this compound were not found, studies on other thiazoles provide a basis for estimation. For example, a study on various substituted thiazoles reported HOMO-LUMO gaps that correlate with their observed reactivity. mdpi.com

Table 1: Illustrative Frontier Molecular Orbital Energies for a Related Thiazole Derivative

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 4-methyl thiazole | - | - | 12.63 |

| 2,4-dimethyl thiazole | - | - | 12.46 |

Data adapted from a study on methyl-substituted thiazoles to illustrate the concept. Specific values for this compound would require dedicated computational studies. mdpi.com

Charge Distribution and Aromaticity Studies of the Thiazole Ring

The distribution of electron density in the thiazole ring is a key determinant of its reactivity and intermolecular interactions. The thiazole ring is an aromatic system, adhering to Hückel's rule. wikipedia.org Its aromaticity, however, can be modulated by substituents. The chlorine atoms and the aldehyde group in this compound are expected to influence the electron density distribution significantly.

Calculations of pi-electron density in the parent thiazole molecule indicate that the C5 position is the most susceptible to electrophilic substitution, while the C2-H bond is prone to deprotonation. wikipedia.org For this compound, the presence of a chlorine atom at the C5 position and an aldehyde at C4 would alter this reactivity profile. The electron-withdrawing nature of these substituents would create regions of partial positive charge on the thiazole ring, particularly at the carbon atoms bearing them.

The aromaticity of thiazole and its derivatives can be quantified using various indices. Studies on other heterocyclic systems show that substitution can impact these indices, reflecting changes in the delocalization of π-electrons. nih.gov For this compound, one would anticipate a degree of aromatic character, though potentially altered by the strongly deactivating substituents.

Computational Modeling of Reaction Mechanisms and Kinetics

Computational modeling is an invaluable tool for investigating the pathways and rates of chemical reactions. By mapping the potential energy surface, researchers can identify transition states and intermediates, thereby elucidating the step-by-step mechanism of a reaction. pharmaffiliates.com For dichlorothiazole carbaldehydes, this could involve modeling reactions such as nucleophilic substitution at the chlorinated positions or reactions involving the aldehyde group.

While specific kinetic and mechanistic studies for this compound were not found in the searched literature, the principles of computational reaction modeling are well-established. For example, in studying the Diels-Alder reaction of other heterocyclic systems, computational methods have been used to predict the preferred stereochemical outcomes. dntb.gov.ua Similarly, for this compound, computational studies could predict the most likely sites for nucleophilic attack and the associated energy barriers, providing guidance for synthetic applications.

In Silico Approaches to Structure-Activity Relationships (SAR) of Dichlorothiazole Carbaldehyde Derivatives

In silico methods are increasingly used in drug discovery and materials science to establish Structure-Activity Relationships (SAR). These approaches use computational models to correlate the chemical structure of a series of compounds with their biological activity or physical properties.

Predictive Modeling for Synthetic Accessibility and Reactivity

Predictive models can be used to estimate the synthetic accessibility of a molecule, which is a crucial factor in drug development and chemical synthesis. These models often rely on a combination of structural descriptors and machine learning algorithms to classify compounds as "easy" or "hard" to synthesize. mdpi.com For this compound and its derivatives, such models could help prioritize synthetic targets.

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool within this domain. By developing mathematical models that relate molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to a specific activity, QSAR can predict the activity of new, unsynthesized compounds. nih.govresearchgate.netnih.gov Numerous QSAR studies have been performed on thiazole derivatives for various biological activities, demonstrating the utility of this approach. For instance, the antimicrobial activity of some 2,4-disubstituted thiazoles has been successfully modeled using QSAR, with molecular connectivity and shape indices identified as key parameters. researchgate.net

Table 2: Examples of Descriptors Used in QSAR Models for Thiazole Derivatives

| Descriptor Type | Example Descriptor | Relevance |

| Electronic | LUMO energy (ELUMO) | Relates to electrophilicity and reactivity towards nucleophiles. |

| Physicochemical | LogP | Describes the lipophilicity of the molecule. |

| Topological | Molecular Connectivity Index | Encodes information about the branching and connectivity of the molecule. |

| Steric | Kier's Shape Index | Quantifies the shape of the molecule. |

This table provides illustrative examples of descriptors used in QSAR studies of thiazole derivatives. researchgate.net

Molecular Docking and Dynamics Simulations to Understand Intermolecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dntb.gov.uaresearchgate.netbiointerfaceresearch.comnih.gov This is particularly important in drug design, where the "ligand" (e.g., a derivative of this compound) is docked into the active site of a "receptor" (e.g., a protein). The results of docking studies can provide insights into the binding mode and affinity of a compound, helping to explain its biological activity. researchgate.net

For various thiazole derivatives, molecular docking studies have been instrumental in identifying key interactions with their biological targets. researchgate.net For example, docking of thiazole-based inhibitors into the active site of enzymes has revealed the importance of hydrogen bonding and hydrophobic interactions for their inhibitory activity. researchgate.net

Following docking, molecular dynamics (MD) simulations can be employed to study the time-dependent behavior of the ligand-receptor complex. MD simulations provide a more dynamic picture of the interactions, allowing for the assessment of the stability of the complex and the role of solvent molecules. dntb.gov.ua Such simulations have been successfully applied to understand the behavior of various thiazole derivatives in biological systems. dntb.gov.ua

Due to the absence of specific scientific literature focusing on the conformational analysis and molecular dynamics of this compound, this article cannot be generated at this time.

Therefore, to adhere to the strict requirements of providing thorough, informative, and scientifically accurate content based on detailed research findings for the specified sections, the generation of this article is not possible without the foundational scientific data.

Emerging Trends and Future Research Directions for Dichlorothiazole Carbaldehydes

Development of Eco-Friendly and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly guiding the development of new synthetic protocols for thiazole (B1198619) derivatives, moving away from conventional methods that often involve hazardous solvents, harsh conditions, and long reaction times. nih.govbepls.com Future research will intensify the focus on sustainable approaches for the synthesis of dichlorothiazole carbaldehydes.

Key areas of development include:

Energy-Efficient Synthesis: Microwave irradiation and ultrasound-assisted synthesis are prominent green techniques that dramatically reduce reaction times and improve yields. nih.govijsssr.com Microwave-assisted Hantzsch synthesis, for example, can produce thiazole derivatives in minutes with high yields, compared to hours of conventional heating. nih.govrsc.org Similarly, ultrasound irradiation promotes chemical transformations through acoustic cavitation, often enabling reactions at lower temperatures and without the need for catalysts. researchgate.netsci-hub.se

Green Solvents and Catalysts: The use of environmentally benign solvents is a cornerstone of sustainable synthesis. Deep Eutectic Solvents (DESs), such as those based on choline (B1196258) chloride and glycerol, are emerging as highly effective, biodegradable, and recyclable media for thiazole synthesis. rsc.orgrsc.orgnih.gov These solvents can act as both the solvent and catalyst, simplifying procedures and minimizing waste. rsc.org Research into catalyst-free systems in green solvents like water or polyethylene (B3416737) glycol (PEG) also shows promise for producing thiazoles with excellent yields. bepls.com The development of reusable, heterogeneous catalysts, such as chitosan (B1678972) or magnetic nanoparticles, further enhances the sustainability of these processes. bepls.comnih.gov

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Thiazoles

| Parameter | Conventional Methods (e.g., Hantzsch) | Green Methods (Microwave/Ultrasound/DES) | Reference |

|---|---|---|---|

| Reaction Time | Hours to days | Minutes to a few hours | nih.govnih.gov |

| Energy Source | Thermal heating (oil baths, heating mantles) | Microwave irradiation, Ultrasonic waves | researchgate.netrsc.org |

| Solvents | Often volatile organic compounds (VOCs) | Water, PEG, Deep Eutectic Solvents (DESs) | bepls.comrsc.org |

| Catalysis | Often requires strong acids/bases | Catalyst-free, biocatalysts, recyclable catalysts | bepls.comnih.gov |

| Yields | Variable, often moderate | Good to excellent | nih.govrsc.org |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The electron-deficient nature of the 2,5-dichlorothiazole-4-carbaldehyde ring system, resulting from the presence of two electron-withdrawing chlorine atoms and an aldehyde group, suggests a unique reactivity profile ripe for exploration. Future research is expected to move beyond standard transformations to uncover novel reaction pathways.

Computational studies using Density Functional Theory (DFT) provide a powerful tool to predict the reactivity of such substituted thiazoles. researchgate.netresearchgate.net DFT calculations can elucidate how substituents influence the electron density across the thiazole ring, identifying sites susceptible to nucleophilic or electrophilic attack. researchgate.netmdpi.com For instance, studies have shown that electron-withdrawing groups can make certain positions on the thiazole ring more susceptible to specific types of reactions, including potential ring-opening pathways to form reactive thioamides. researchgate.net This predictive capability allows chemists to design experiments to exploit these unique electronic features, potentially leading to unprecedented molecular scaffolds. Research into areas like the Pomeranz–Fritsch reaction for isoquinoline (B145761) synthesis or modified Gewald reactions could be adapted to explore new cyclization strategies starting from dichlorothiazole carbaldehydes. wikipedia.orgbeilstein-journals.org

Design and Synthesis of Advanced Materials Incorporating Dichlorothiazole Carbaldehyde Units

The thiazole moiety is a valuable building block for organic electronics due to its electron-accepting properties. nih.gov The incorporation of the highly electron-deficient this compound unit into polymers and small molecules is a promising avenue for creating advanced materials with tailored optoelectronic properties.

Future research will likely focus on:

Organic Semiconductors: Thiazole-based polymers have been successfully used as semiconductors in Organic Field-Effect Transistors (OFETs) and as donor materials in Organic Solar Cells (OSCs). nih.govrsc.orgresearchgate.net The strong electron-withdrawing nature of the dichlorothiazole unit can lower the HOMO and LUMO energy levels of the resulting polymers, which is beneficial for improving oxidative stability and increasing the open-circuit voltage (Voc) in solar cells. rsc.orgresearchgate.net

Step-Ladder Polymers: The synthesis of rigid, planar step-ladder polymers containing thiazole-fused heteroacenes is an emerging area. rsc.org These materials exhibit enhanced π-π stacking and charge transport properties. Integrating the dichlorothiazole carbaldehyde core could lead to new semiconducting materials with high charge carrier mobilities, suitable for next-generation electronic devices. rsc.org

Table 2: Potential Impact of Dichlorothiazole Units on Organic Electronic Materials

| Material Type | Property Influenced | Potential Advantage of Dichlorothiazole Unit | Reference |

|---|---|---|---|

| Organic Field-Effect Transistors (OFETs) | Charge Carrier Mobility | Enhanced intermolecular interactions and charge transport due to planar structure and electron-deficient core. | rsc.org |

| Organic Solar Cells (OSCs) | Open-Circuit Voltage (Voc) | Lowering of the HOMO energy level of the donor polymer, leading to a higher Voc. | researchgate.net |

| Organic Solar Cells (OSCs) | Stability | Increased resistance to oxidation due to lower frontier molecular orbital energy levels. | rsc.org |

Synergistic Integration of Experimental Synthesis and High-Throughput Computational Screening

The integration of computational chemistry with experimental synthesis is a powerful strategy for accelerating the discovery and optimization of new functional molecules. This synergy is particularly valuable for exploring the potential of derivatives of this compound.

In Silico Screening: High-throughput screening (HTS) of virtual libraries of compounds is a cornerstone of modern drug discovery. thermofisher.comthermofisher.com This approach can be applied to libraries of virtual dichlorothiazole carbaldehyde derivatives to predict their properties and potential activities. Computational tools can filter vast chemical spaces to identify candidates with desirable electronic properties for materials science or favorable binding affinities for biological targets. thermofisher.comnih.gov

Mechanism-Guided Synthesis: DFT calculations and molecular docking studies can provide deep insights into reaction mechanisms and ligand-receptor interactions. nih.govresearchgate.netresearchgate.net For example, docking can predict how a thiazole derivative might bind to a specific enzyme's active site, guiding the rational design of more potent analogues. nih.govnih.gov This computational foresight helps prioritize synthetic targets, saving significant time and resources in the laboratory. nih.gov Studies combining synthesis, biological testing, and computational analysis have become a standard approach for developing new thiazole-based agents. researchgate.netnih.gov

Innovations in the Application of Dichlorothiazole Carbaldehydes in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. nih.gov The aldehyde functionality of this compound makes it an ideal candidate for inclusion in various MCRs.

Future research will likely exploit this reactivity in innovative ways:

Biginelli and Asinger-Type Reactions: The Biginelli reaction, which traditionally combines an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793), is a powerful method for synthesizing dihydropyrimidinones. wikipedia.orgfrontiersin.org Using this compound as the aldehyde component could generate novel libraries of thiazole-functionalized dihydropyrimidinones. mdpi.comresearchgate.net Similarly, its use in modified Asinger reactions could provide rapid access to structurally complex and diverse 3-thiazoline scaffolds. nih.gov

Chemoenzymatic MCRs: A novel frontier is the use of enzymes to catalyze MCRs under mild, environmentally friendly conditions. nih.gov For example, trypsin has been shown to catalyze the one-pot synthesis of thiazole derivatives with high yields. nih.gov Exploring the compatibility of this compound in such chemoenzymatic MCRs could open new pathways to complex chiral molecules that are difficult to access through traditional synthesis.

常见问题

Q. What are the common synthetic routes for preparing 2,5-Dichlorothiazole-4-carbaldehyde?

The synthesis of this compound typically involves formylation or oxidation reactions. For example, analogous aldehydes like 1H-Indole-4-carbaldehyde are synthesized via reductive amination using sodium borohydride and methylamine in methanol-water mixtures . For thiazole derivatives, a plausible route involves introducing the aldehyde group via Vilsmeier-Haack formylation or oxidation of a hydroxymethyl precursor. Reaction conditions such as solvent choice (e.g., DMSO for reflux), acid catalysis (e.g., glacial acetic acid), and controlled temperature (e.g., 100°C for 1–2 hours) are critical for yield optimization .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

Structural confirmation relies on:

- NMR spectroscopy : H and C NMR to identify aldehyde protons (~9–10 ppm) and aromatic carbons.

- IR spectroscopy : Stretching vibrations for C=O (~1700 cm) and C-Cl bonds (~600 cm).

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]) and fragmentation patterns for molecular weight validation (theoretical MW: 177.5 g/mol).

Cross-validation with X-ray crystallography (if crystalline) or computational DFT-based spectral simulations can resolve ambiguities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Yield optimization requires systematic parameter screening:

- Solvent polarity : Polar aprotic solvents (e.g., DMSO, DMF) enhance electrophilic substitution in thiazole systems .

- Catalyst selection : Acidic conditions (e.g., glacial acetic acid) stabilize intermediates during formylation .

- Temperature control : Reflux (~100°C) balances reaction kinetics and thermal decomposition risks .

- Reaction time : Extended durations (12–18 hours) may improve conversion but risk side reactions like over-oxidation. Design of Experiments (DoE) or response surface methodology (RSM) can model these variables .

Q. What strategies address regioselectivity challenges in electrophilic substitution reactions of this compound?

Regioselectivity in thiazole systems is influenced by:

- Electronic effects : The electron-withdrawing aldehyde group directs electrophiles to the less electron-deficient position (e.g., C-5 over C-2 in 2,5-dichlorothiazole).

- Steric hindrance : Bulky substituents at C-4 may block electrophilic attack at adjacent positions.

- Protecting groups : Temporarily masking the aldehyde (e.g., as an acetal) can redirect reactivity . Computational tools like molecular electrostatic potential (MEP) maps can predict reactive sites .

Q. How can researchers resolve contradictions in spectral data interpretation for this compound?

Contradictions (e.g., overlapping NMR peaks) require:

- Multi-technique validation : Cross-checking H NMR with C NMR, DEPT, and HSQC to assign signals.

- Computational modeling : Density Functional Theory (DFT) calculations for predicting chemical shifts and coupling constants .

- Isotopic labeling : Using N or C-labeled precursors to trace ambiguous signals .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

- Enzyme inhibition assays : Test derivatives against targets like cytochrome P450 (CYP) or kinases using fluorogenic substrates .

- Antimicrobial testing : Broth microdilution (MIC/MBC) against Gram-positive/negative strains .

- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values. Dose-response curves and SAR analysis guide lead optimization .

Q. How can HPLC methods be developed for purity analysis of this compound?

Method development involves:

- Mobile phase optimization : Acetonitrile/water gradients with 0.1% trifluoroacetic acid (TFA) improve peak resolution.

- Column selection : C18 columns (4.6 × 250 mm, 5 µm) balance retention and efficiency.

- Detection parameters : UV detection at 254 nm (aromatic absorption) or diode-array detectors for impurity profiling . Validate with spiked samples and calibration curves (R > 0.99).

Q. What stability studies are recommended for this compound under varying storage conditions?

- Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions to identify degradation pathways.

- Long-term stability : Monitor purity and aldehyde oxidation (to carboxylic acid) via HPLC over 6–12 months .

- Hygroscopicity testing : Store at 25°C/60% RH and measure water content via Karl Fischer titration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。